

# PF-AKT400 Profile and Quantitative Data

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Compound Focus: **PF-AKT400**

Cat. No.: S548344

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The table below summarizes the core characteristics of **PF-AKT400**:

Property	Description
Chemical Name	PF-AKT400 (Synonyms: AKT protein kinase inhibitor) [1]
Molecular Formula	C <sub>20</sub> H <sub>22</sub> F <sub>2</sub> N <sub>6</sub> O [1] [2]
Molecular Weight	400.43 g/mol [1] [2]
CAS Number	1004990-28-6 [1] [2]
Mechanism of Action	Broadly selective, potent, ATP-competitive Akt inhibitor [1]
Primary Target	Akt (Protein Kinase B, PKB) [2]

This table presents the key quantitative biological and in vivo efficacy data for **PF-AKT400**:

Data Category	Parameter	Value	Description / Context
In Vitro Activity	PKB $\alpha$ (Akt1) IC <sub>50</sub>	0.5 nM	Potent inhibition of the primary isoform [1].

Data Category	Parameter	Value	Description / Context
	<b>PKA Selectivity</b>	450 nM (IC <sub>50</sub> )	Demonstrates ~900-fold selectivity for Akt1 over PKA [1].
	<b>Cellular IC<sub>50</sub> (U-87MG)</b>	0.31 µM	Inhibition of Akt1-mediated GSK3alpha phosphorylation in human U87 cells [1].
	<b>Phospho-S6 Reduction (EC<sub>50</sub>)</b>	110 nM	Estimated free concentration for phospho-S6 reduction in cellular assays [1].
	<b>Akt Hyperphosphorylation (EC<sub>50</sub>)</b>	216 nM	Estimated free concentration for Akt hyperphosphorylation [1].
<b>In Vivo Efficacy</b>	<b>PC3 Xenograft (TGI)</b>	75%	Tumor Growth Inhibition at 100 mg/kg (b.i.d., 10 days) [1].
	<b>Colo205 Xenograft (TGI)</b>	60%	Tumor Growth Inhibition at 150 mg/kg (b.i.d., 10 days) [1].
	<b>PC3 Combo with Rapamycin (TGI)</b>	98%	Superior efficacy in combination therapy (75 mg/kg PF-AKT400 + 10 mg/kg Rapamycin) [1].

## Experimental Protocols

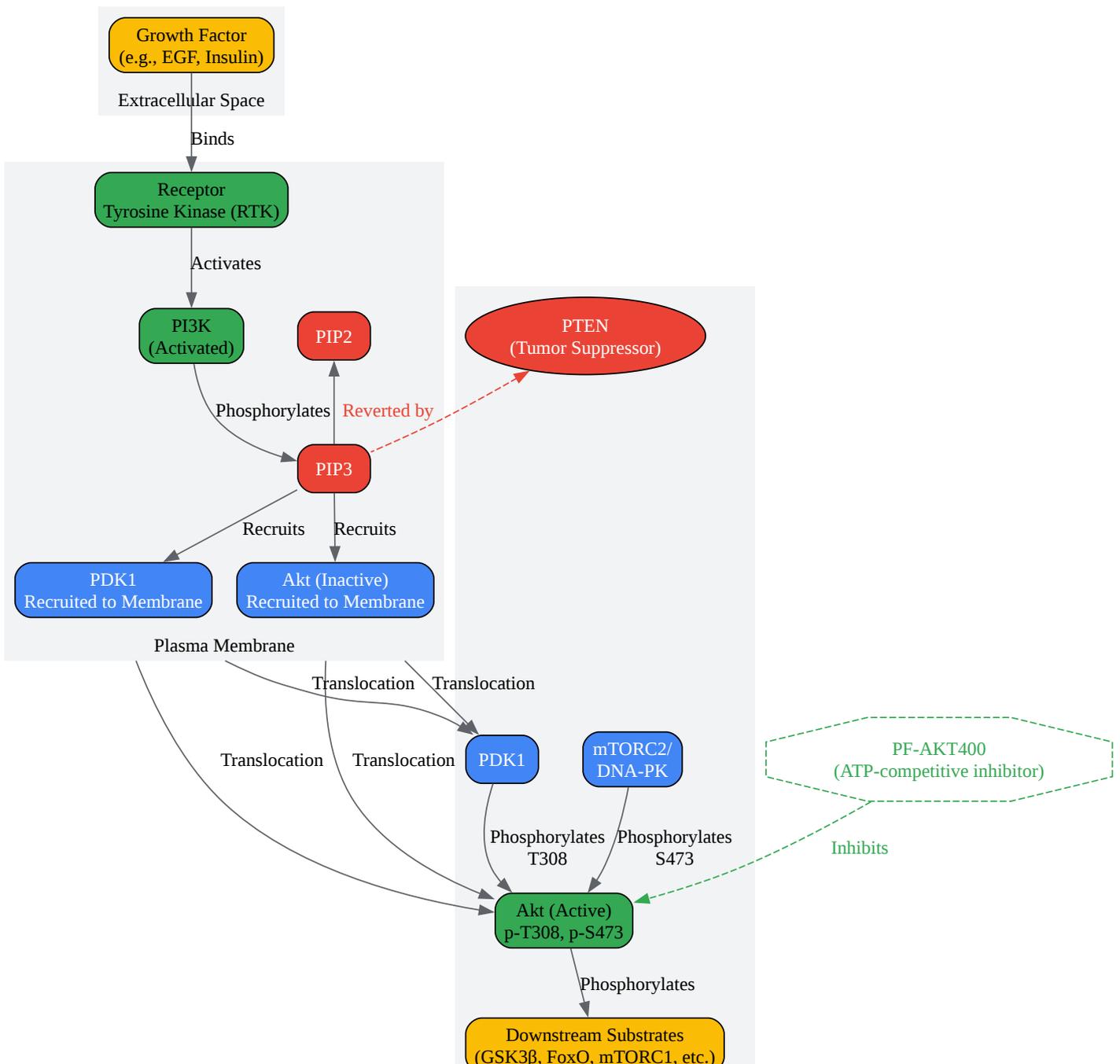
Based on the literature, here are methodologies relevant to the evaluation of **PF-AKT400**.

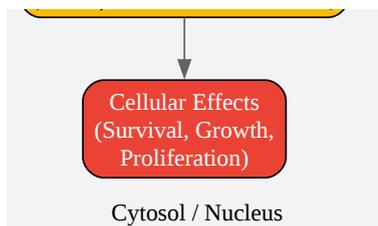
- **Akt Kinase Inhibition Assay:** The inhibitory effect on Akt kinase activity can be assessed using a commercial kit like the **EKS-400A** (Enzo Life Sciences). Typically, compounds are tested at a set concentration (e.g., 100 µM), and the residual kinase activity is measured. IC<sub>50</sub> values are determined from dose-response curves [3].
- **Cellular Target Engagement (ELISA):** To measure a compound's effect on pathway signaling in cells, you can use an ELISA. For example, after treating cells (like U-87MG) with the inhibitor for a specified time (e.g., 1 hour), you can quantify the levels of **phospho-GSK3α** as a readout of Akt activity inhibition [1].
- **In Vivo Efficacy Studies (Xenograft Models)**

- **Model Setup:** Immunocompromised mice are implanted with human cancer cells (e.g., PC3 prostate carcinoma, Colo205 colorectal carcinoma) to form tumors [1].
- **Dosing Regimen:** The inhibitor (e.g., **PF-AKT400**) is typically administered orally, often twice daily (b.i.d.), for a set duration (e.g., 10 days) [1].
- **Efficacy Endpoint: Tumor Growth Inhibition (TGI)** is calculated by comparing the tumor volumes in the treated group versus the control group [1].
- **Pharmacodynamic (PD) Analysis:** Tumor and plasma samples are collected at various time points post-dosing. **Immunoblot analysis** (Western blot) of tumor lysates can then be used to evaluate biomarker modulation, such as reduction in **phospho-S6** and hyperphosphorylation of **Akt** [1].

## Akt Signaling Pathway and Inhibitor Discovery

**PF-AKT400** functions within the PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and proliferation [4] [5]. The diagram below illustrates this pathway and the inhibitor's role.

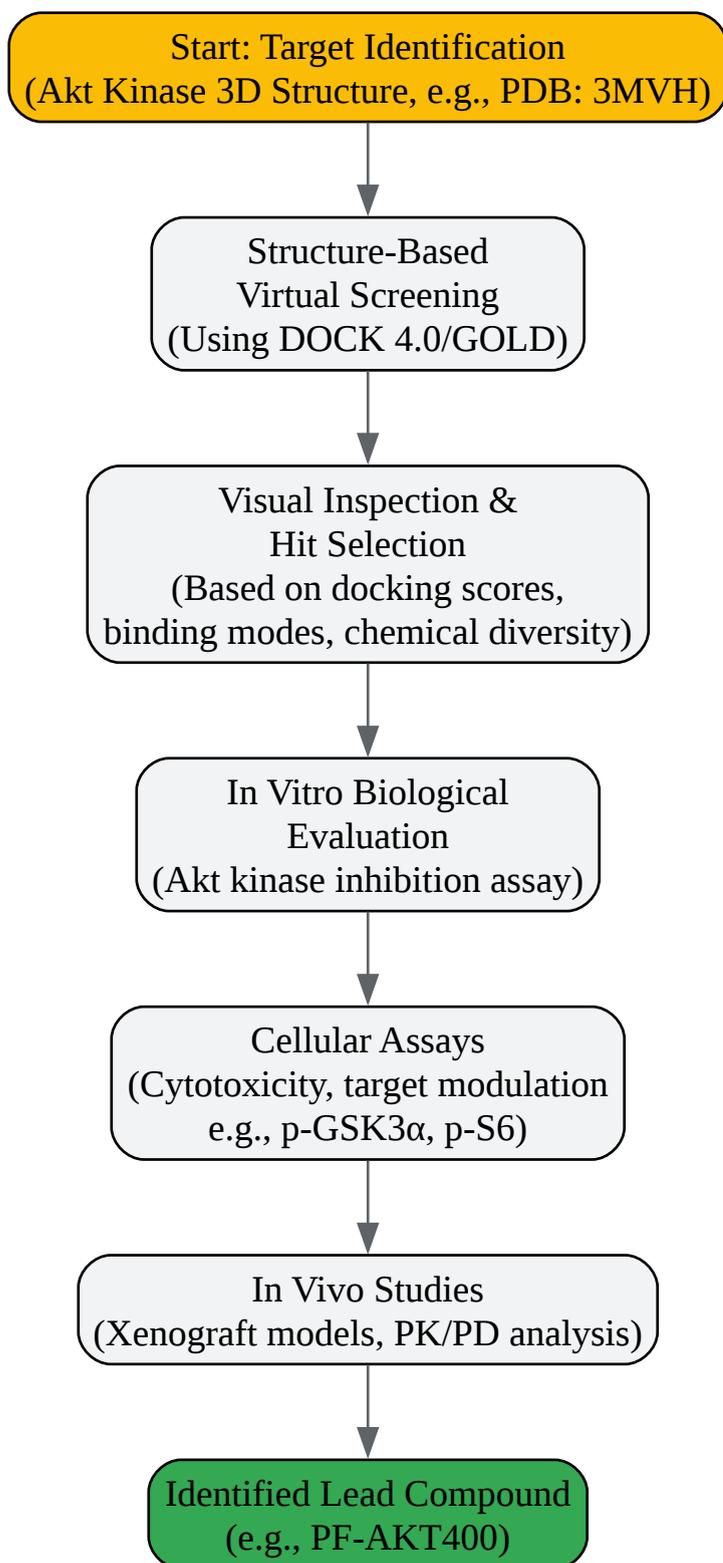




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*Diagram of the PI3K/Akt pathway and **PF-AKT400** inhibition.*

The discovery of modern Akt inhibitors like **PF-AKT400** often involves sophisticated methods like **structure-based virtual screening** [3]. This computational approach uses the 3D structure of the Akt kinase to rapidly screen large chemical databases for potential hit compounds that fit well into the ATP-binding site. Promising candidates are then selected for experimental validation in kinase inhibition and cellular cytotoxicity assays [3]. The workflow is summarized below.



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*Workflow for structure-based discovery of Akt inhibitors.*

## Research Context and Further Development

- **Place in Drug Discovery:** **PF-AKT400** was identified during the optimization of a pyrrolopyrimidine series of inhibitors discovered via HTS and structure-based design [6] [7]. It represents an evolution from earlier leads, offering significantly enhanced selectivity for Akt [1].
- **Clinical Relatives:** The development of Akt inhibitors has progressed significantly, with compounds like **Capivasertib (AZD5363)** advancing to clinical use and FDA approval (2023) for certain breast cancers, validating Akt as a therapeutic target [7].

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## References

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